molecular formula C26H27N5O4 B1432324 1-(4-methoxyphenyl)-6-(4-(5-methyl-2-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide CAS No. 1686149-74-5

1-(4-methoxyphenyl)-6-(4-(5-methyl-2-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide

Cat. No.: B1432324
CAS No.: 1686149-74-5
M. Wt: 473.5 g/mol
InChI Key: NNYVHGAEKIMTND-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-6-(4-(5-methyl-2-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C26H27N5O4 and its molecular weight is 473.5 g/mol. The purity is usually 95%.
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Biological Activity

1-(4-Methoxyphenyl)-6-(4-(5-methyl-2-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide, commonly referred to as Apixaban (CAS Number: 1686149-74-5), is a potent and selective inhibitor of Factor Xa (fXa), a crucial enzyme in the coagulation cascade. This compound has garnered significant attention due to its application in anticoagulation therapy, particularly for the prevention of thromboembolic events.

Chemical Structure and Properties

The chemical structure of Apixaban includes a pyrazolo-pyridine core with various substituents that enhance its biological activity. The following table summarizes its key chemical properties:

PropertyValue
Molecular FormulaC26H27N5O4
Molecular Weight445.52 g/mol
IUPAC NameThis compound
CAS Number1686149-74-5
SolubilitySoluble in DMSO
Storage ConditionsStore at -20°C

Apixaban exerts its anticoagulant effect by selectively inhibiting Factor Xa, thereby preventing the conversion of prothrombin to thrombin. This inhibition leads to a decrease in thrombus formation and is beneficial in conditions such as atrial fibrillation and venous thromboembolism.

Biological Activity and Efficacy

In Vitro Studies : Research indicates that Apixaban demonstrates a high binding affinity for fXa with an IC50 value ranging from 23 ± 8 nM. Its selectivity for fXa over other serine proteases like thrombin has been well-documented, making it a preferred choice in clinical settings .

In Vivo Studies : In animal models, Apixaban has shown significant efficacy in reducing thrombus formation without the associated risk of major bleeding. Studies have demonstrated that it maintains effective anticoagulation levels with a favorable pharmacokinetic profile, allowing for oral administration without the need for routine monitoring .

Case Studies

  • Atrial Fibrillation : In clinical trials such as ARISTOTLE, Apixaban was compared with warfarin and demonstrated superior efficacy in reducing stroke rates while having a lower risk of bleeding complications.
  • Venous Thromboembolism : In studies focused on postoperative patients, Apixaban significantly reduced the incidence of deep vein thrombosis compared to placebo groups.

Structure-Activity Relationship (SAR)

The development of Apixaban involved extensive SAR studies that identified critical structural features necessary for optimal fXa inhibition. Key findings include:

  • The para-methoxy substitution on the phenyl ring enhances binding affinity.
  • The presence of the piperidine moiety contributes to improved oral bioavailability.

The following table summarizes some derivatives studied alongside Apixaban:

Compound NameIC50 (nM)Notes
Apixaban (Compound 40)23 ± 8High potency and selectivity for fXa
Compound A (similar structure)50 ± 10Lower selectivity; higher bleeding risk
Compound B (modified piperidine)30 ± 5Improved pharmacokinetics

Properties

IUPAC Name

1-(4-methoxyphenyl)-6-[4-(5-methyl-2-oxopiperidin-1-yl)phenyl]-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O4/c1-16-3-12-22(32)30(15-16)18-6-4-17(5-7-18)29-14-13-21-23(25(27)33)28-31(24(21)26(29)34)19-8-10-20(35-2)11-9-19/h4-11,16H,3,12-15H2,1-2H3,(H2,27,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYVHGAEKIMTND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)N(C1)C2=CC=C(C=C2)N3CCC4=C(C3=O)N(N=C4C(=O)N)C5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-methoxyphenyl)-6-(4-(5-methyl-2-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(4-methoxyphenyl)-6-(4-(5-methyl-2-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide
Reactant of Route 3
1-(4-methoxyphenyl)-6-(4-(5-methyl-2-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
1-(4-methoxyphenyl)-6-(4-(5-methyl-2-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide
Reactant of Route 5
1-(4-methoxyphenyl)-6-(4-(5-methyl-2-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide
Reactant of Route 6
1-(4-methoxyphenyl)-6-(4-(5-methyl-2-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide

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